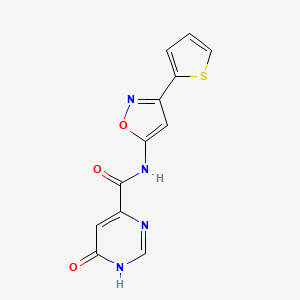
2-Chloro-N-(pyrimidin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(pyrimidin-2-yl)propanamide is a chemical compound used for proteomics research applications . It has a molecular formula of C7H9Cl2N3O and a molecular weight of 222.07 .
Synthesis Analysis
The synthesis of 2-Chloro-N-(pyrimidin-2-yl)propanamide and similar compounds involves a series of chemical reactions . For instance, a Diels–Alder reaction between key intermediates can lead to the formation of the correspondent compound . This compound can then be converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-N-(pyrimidin-2-yl)propanamide are complex and can vary based on the reaction conditions . For example, a Diels–Alder reaction between key intermediates can lead to the formation of the correspondent compound . This compound can then be converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-N-(pyrimidin-2-yl)propanamide include a molecular weight of 222.07 . More specific properties such as melting point, boiling point, solubility, and others are not available from the current search results.Scientific Research Applications
Synthesis of Novel Compounds
2-Chloropyrimidine, a related compound, has been used in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes and fluorescent dyes for protein assays .
Hiyama Cross-Couplings
It has been involved in Palladium-catalyzed Hiyama cross-couplings with trimethoxy(phenyl)silane and vinyltrimethoxysilane, serving as a novel electrophile partner .
Fungicidal Activity
Pyrimidinamine derivatives, which include the chloro-pyrimidinyl moiety, have been designed and synthesized for their fungicidal activities .
Anti-inflammatory Research
Research developments have focused on the syntheses and anti-inflammatory activities of pyrimidine analogs, providing guidelines for developing new compounds with enhanced activities and minimal toxicity .
Anti-fibrotic Activities
Novel 2-(Pyridin-2-yl) derivatives have been synthesized and evaluated for their anti-fibrotic activities, with some compounds showing promising results compared to existing treatments .
Conversion into N-Heterocycles
N-(Pyridin-2-yl)imidates, which can be derived from chloro-pyrimidinyl compounds, have been used for facile conversion into various N-heterocycles like imidazoles and tetrahydropyrimidines .
Each section above provides a unique application of the compound in scientific research, highlighting its versatility and importance in various fields of study.
MilliporeSigma - 2-Chloropyrimidine Springer - Hiyama Cross-Couplings Springer - Fungicidal Activity RSC Publishing - Anti-inflammatory Research MDPI - Anti-fibrotic Activities MDPI - Conversion into N-Heterocycles
Safety and Hazards
Future Directions
The future directions for research on 2-Chloro-N-(pyrimidin-2-yl)propanamide could involve further exploration of its potential biological activities. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds showed promising anti-fibrotic activities , suggesting that 2-Chloro-N-(pyrimidin-2-yl)propanamide and similar compounds could be further developed for potential therapeutic applications.
properties
IUPAC Name |
2-chloro-N-pyrimidin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-5(8)6(12)11-7-9-3-2-4-10-7/h2-5H,1H3,(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOVGSPRYNYRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CC=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(pyrimidin-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

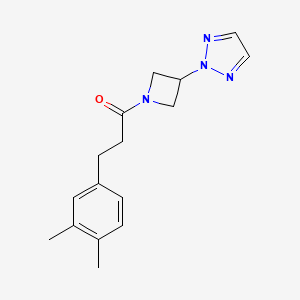
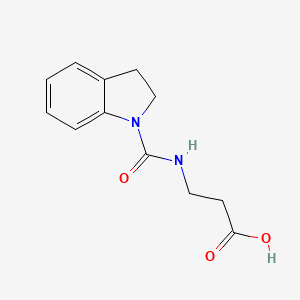
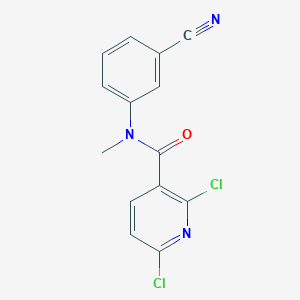
![N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2978827.png)
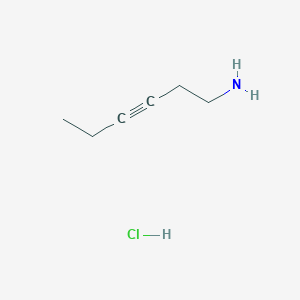
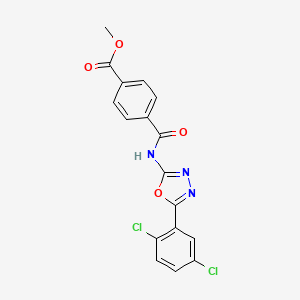
![1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2978835.png)
![5-Fluoro-4-[4-(2-methylpropylsulfonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2978836.png)
![6-Benzyl-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-(3-Chlorophenyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2978838.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2978840.png)
![2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2978842.png)
![3-(4-Methylbenzyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2978843.png)
